molecular formula C42H68O13 B192310 Saikosaponin D CAS No. 20874-52-6

Saikosaponin D

Cat. No. B192310
CAS RN: 20874-52-6
M. Wt: 781 g/mol
InChI Key: KYWSCMDFVARMPN-LCSVLAELSA-N
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Description

Saikosaponin D (SSD) is a triterpene saponin found in Bupleurum . It exhibits antioxidative, immunomodulatory, anti-fibrotic, anti-angiogenic, anticancer, and chemopreventive activities . It has been shown to induce cell death and sensitize chemoresistant cells to chemotherapeutic agents .


Synthesis Analysis

The synthesis of Saikosaponin D involves the preparation of aglycones of high oxidation state from oleanolic acid, regioselective glycosylation to construct the β- (1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones .


Molecular Structure Analysis

Saikosaponin D is characterized by a triterpene tricyclic structure . The molecular weight is 780.98 and the molecular formula is C42H68O13 .


Chemical Reactions Analysis

Saikosaponin D is involved in various chemical reactions. For instance, it has been shown to control liver cancer proliferation through suppression of the p-STAT3/C/EBPβ signaling pathway inhibiting COX2 expression .

Scientific Research Applications

  • Chemotherapeutic Potential

    • Field : Oncology
    • Application : Saikosaponin D (SSD) exhibits antitumor effects on multiple targets in diverse cancer types by articulating various cell signaling pathways . It inhibits carcinogenic processes such as proliferation, invasion, metastasis, and angiogenesis, whereas it induces apoptosis, autophagy, and differentiation in several cancer cells .
    • Method : SSD’s efficacy and benefits are under-researched due to its poor bioavailability. Studies have overcome the impediments of inadequate bioavailability using nanotechnology-based methods such as nanoparticle encapsulation, liposomes, and several other formulations .
    • Results : SSD reduces side effects and strengthens anti-cancerous benefits, and has been shown to have an additive or synergistic impact with chemo-preventive medicines .
  • Anti-inflammatory, Antitumor, Antiviral, Anti-allergic, Immunoregulation, and Neuroregulation Activities

    • Field : Pharmacology
    • Application : Saikosaponins, including Saikosaponin D, isolated from Radix Bupleuri, possess various valuable pharmacological activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : A broad spectrum of in vitro and in vivo research has proved that Radix Bupleuri extracts, saikosaponin a, saikosaponin d, saikosaponin c, and saikosaponin b2, exhibit these activities mainly through NF-jB, MAPK or other pathways .
  • Sensitizing Chemoresistant Cells to Chemotherapeutic Agents

    • Field : Oncology
    • Application : Saikosaponin-d (Ssd), a saponin from a herbal plant extract, has been shown to induce cell death and sensitize chemoresistant cells to chemotherapeutic agents .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Ssd sensitized chemoresistant OVCA cells with either p53-wt, -mutant and -null to CDDP .
  • Impeding Hippocampal Neurogenesis and Causing Cognitive Deficits

    • Field : Neuroscience
    • Application : Saikosaponin-d impedes hippocampal neurogenesis and causes cognitive deficits .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Inhibiting the Growth and Colony Formation of Prostate Cancer Cells

    • Field : Oncology
    • Application : Saikosaponin D inhibits the growth and colony formation of prostate cancer cells .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Saikosaponin D reverses the epithelial-mesenchymal transition and metastasis and suppresses cancer stem cell phenotypes such as self-renewal .
  • Impeding Hippocampal Neurogenesis and Causing Cognitive Deficits

    • Field : Neuroscience
    • Application : Saikosaponin D impedes hippocampal neurogenesis and causes cognitive deficits by inhibiting the survival of neural stem/progenitor cells via neurotrophin receptor signaling in mice .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Antioxidant, Antipyretic, and Anti-inflammatory Properties

    • Field : Pharmacology
    • Application : Saikosaponin D (SSD), an active compound derived from the traditional plant Radix bupleuri, showcases potential in disease management owing to its antioxidant, antipyretic, and anti-inflammatory properties .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The toxicological effects of SSD mainly include hepatotoxicity, neurotoxicity, hemolysis, and cardiotoxicity .
  • Inhibiting Receptor Activator of the Nuclear Factor-j B Ligand (RANKL)-induced I j B a Phosphorylation

    • Field : Pharmacology
    • Application : Saikosaponin a (SSa) inhibits receptor activator of the nuclear factor-j B ligand (RANKL)-induced I j B a phosphorylation .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Saikosaponin D is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

While the future directions for Saikosaponin D research are not explicitly mentioned in the search results, it is suggested that Saikosaponin D could be a novel adjuvant for the treatment of chemoresistant ovarian cancer . Furthermore, it has been suggested that Saikosaponin D may have potential for use as anti-addiction, anxiolytic, and antidepressant treatments .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWSCMDFVARMPN-LCSVLAELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317467
Record name Saikosaponin D
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saikosaponin D

CAS RN

20874-52-6
Record name Saikosaponin D
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Record name Saikosaponin
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Record name Saikosaponin D
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Record name Saikosaponins
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Record name SAIKOSAPONIN D
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Citations

For This Compound
3,280
Citations
P Zhou, W Shi, XY He, QY Du, F Wang… - Pharmaceutical …, 2021 - Taylor & Francis
… As the most antitumour component but also the main toxic component in Bupleuri Radix, saikosaponin D (SSD) has attracted extensive attention. However, no summary studies have …
Number of citations: 28 www.tandfonline.com
CN Lu, ZG Yuan, XL Zhang, R Yan, YQ Zhao… - International …, 2012 - Elsevier
Saikosaponin a (SSa) and its epimer saikosaponin d (SSd) are major triterpenoid saponin derivatives from Radix bupleuri (RB), which has been long used in Chinese traditional …
Number of citations: 171 www.sciencedirect.com
M Kato, MY Pu, KI Isobe, T Iwamoto, F Nagase… - Cellular …, 1994 - Elsevier
The immunoregulatory action of saikosaponin-d (SSd), which was isolated from the root of Bupleurum falcatum L. and has a steroid-like structure, was examined on splenic T …
Number of citations: 72 www.sciencedirect.com
YL Hsu, PL Kuo, CC Lin - Life sciences, 2004 - Elsevier
… Saikosaponin D is a saponin extract derived from several species of … In this study, we report that Saikosaponin D inhibits the cell … The results showed that Saikosaponin D inhibited the …
Number of citations: 158 www.sciencedirect.com
J Jiang, Y Meng, S Hu, BOA Botchway… - Journal of Tissue …, 2020 - Wiley Online Library
… Saikosaponin D has anti-inflammatory and … Saikosaponin D alleviates inflammation and regulates autophagy by inhibiting the PI3k/Akt/mTOR signaling pathway. Saikosaponin D could …
Number of citations: 18 onlinelibrary.wiley.com
S Manoharan, B Deivendran, E Perumal - Journal of Xenobiotics, 2022 - mdpi.com
Saikosaponin D (SSD), an active compound derived from the traditional plant Radix bupleuri, showcases potential in disease management owing to its antioxidant, antipyretic, and anti-…
Number of citations: 3 www.mdpi.com
Y Kumazawa, H Takimoto, C Nishimura… - International journal of …, 1989 - Elsevier
… Among saikosaponins and saikogenins tested, saikosaponin d … The activities of saikosaponin d were much stronger than … that saikosaponin d is a potent macrophage activator. …
Number of citations: 41 www.sciencedirect.com
YF Shen, Y Hu, Z Zhang, L Liu, C Chen, X Tu… - Aquaculture, 2019 - Elsevier
… Saikosaponin D (SSD), one main constituent of Bupleurum yinchowense, increasingly draws attention for its extensive pharmacological activities. In this study, we explored the antiviral …
Number of citations: 41 www.sciencedirect.com
SS Dang, BF Wang, YA Cheng, P Song… - World journal of …, 2007 - ncbi.nlm.nih.gov
AIM: To investigate the suppressive effect of saikosaponin-d (SSd) on hepatic fibrosis in rats induced by CCl 4 injections in combination with alcohol and high fat, low protein feeding …
Number of citations: 120 www.ncbi.nlm.nih.gov
Y Kumazawa, T Kawakita, H Takimoto… - International journal of …, 1990 - Elsevier
… , effect of saikosaponin d on … saikosaponin d may be macrophages, since macrophages were a major component in peritoneal cells obtained from mice administered ip saikosaponin d …
Number of citations: 30 www.sciencedirect.com

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